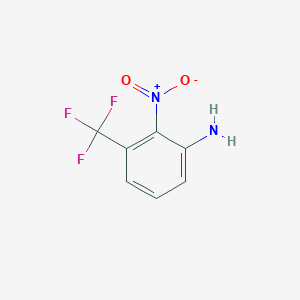

2-Nitro-3-(trifluoromethyl)aniline

Description

The exact mass of the compound 2-Nitro-3-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10269. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitro-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(11)6(4)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWSMUKHEYFHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278837 | |

| Record name | 2-nitro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-71-0 | |

| Record name | 386-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Nitro-3-(trifluoromethyl)aniline

Executive Summary

2-Nitro-3-(trifluoromethyl)aniline (CAS 386-71-0) is a critical fluorinated aromatic building block utilized extensively in the synthesis of complex heterocyclic scaffolds, particularly in the development of kinase inhibitors and agrochemicals. The juxtaposition of the strong electron-withdrawing nitro (

This guide provides a rigorous analysis of the physicochemical properties, spectral characteristics, and handling protocols for 2-Nitro-3-(trifluoromethyl)aniline. It addresses the discrepancy in CAS registry numbers often found in procurement databases, validating 386-71-0 as the standard identifier for this specific isomer.

Chemical Identity & Structural Analysis[1][2]

Accurate identification is paramount due to the existence of multiple positional isomers (e.g., 4-nitro-3-trifluoromethyl).

| Parameter | Technical Specification |

| Chemical Name | 2-Nitro-3-(trifluoromethyl)aniline |

| Common Synonyms | 3-Amino-2-nitrobenzotrifluoride; 2-Nitro-3-(trifluoromethyl)benzenamine |

| CAS Registry Number | 386-71-0 (Note: CAS 58578-88-6 is often cited erroneously in some databases; 386-71-0 is the verified registry for this structure). |

| Molecular Formula | |

| Molecular Weight | 206.12 g/mol |

| SMILES | NC1=C(C(F)(F)F)C(=O)=CC=C1 |

| InChI Key | VIUDTWATMPPKEL-UHFFFAOYSA-N |

Electronic Structure Visualization

The following diagram illustrates the electronic push-pull mechanism where the amino group acts as a weak donor against the strong withdrawal from the ortho-nitro and meta-trifluoromethyl groups.

Figure 1: Electronic effects governing the reactivity and physical properties of 2-Nitro-3-(trifluoromethyl)aniline.

Thermodynamic & Physical Constants

The physical state of 2-Nitro-3-(trifluoromethyl)aniline is heavily influenced by intermolecular hydrogen bonding between the amine protons and the nitro group oxygen atoms.

| Property | Value / Range | Condition / Method |

| Physical State | Crystalline Powder | Standard Temperature & Pressure (STP) |

| Color | Golden Yellow to Faint Orange | Visual Inspection |

| Melting Point | 64 °C | Capillary Method [1] |

| Boiling Point | 287.2 ± 40.0 °C | Predicted (760 mmHg) |

| Density | 1.503 ± 0.06 g/cm³ | Predicted @ 20 °C |

| Flash Point | > 110 °C | Closed Cup (Estimated) |

| Vapor Pressure | 0.003 mmHg | @ 25 °C (Estimated) |

Expert Insight: The melting point of 64 °C is a critical quality attribute (CQA). Impurities, particularly the 4-nitro isomer, often depress the melting point significantly. A sharp melting range (e.g., 63–65 °C) is the primary indicator of >98% purity before HPLC analysis.

Solubility & Partitioning Profiles

The presence of the trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated nitroanilines.

| Solvent | Solubility Rating | LogP (Predicted) | Notes |

| Water | Insoluble | ~2.5 - 3.3 | Hydrophobic effect dominates. |

| Dichloromethane (DCM) | Soluble | - | Preferred extraction solvent. |

| Ethyl Acetate | Soluble | - | Excellent for recrystallization. |

| DMSO | Highly Soluble | - | Standard solvent for NMR/Bioassays. |

| Methanol | Soluble | - | Used in HPLC mobile phases. |

Protocol Note: When partitioning between water and organic solvents, the compound will reside almost exclusively in the organic layer. Acidification of the aqueous layer is generally not necessary to retain the compound in the organic phase due to its very low basicity (it does not protonate easily at physiological pH).

Spectral Characterization

To validate the identity of 2-Nitro-3-(trifluoromethyl)aniline, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Data (300 MHz, DMSO-d6)

- 7.4–7.3 ppm (m, 1H): Aromatic ring proton.

- 7.3 ppm (d, J=12Hz, 1H): Aromatic proton ortho to fluorine coupling.

- 6.8–7.0 ppm (m, 1H): Aromatic proton adjacent to the amino group.

-

5.00 ppm (bs, 2H): Amine (

Infrared (IR) Spectroscopy

-

3400–3500 cm⁻¹: Primary amine N-H stretching (doublet).

-

1350 & 1530 cm⁻¹: Nitro group (

) symmetric and asymmetric stretching. -

1100–1300 cm⁻¹: C-F stretching (strong bands).

Synthesis & Purity Analysis Workflow

The synthesis typically involves the hydrolysis of acetamide precursors or nucleophilic substitution. Below is a standard workflow for purity verification, essential for drug development applications.

Figure 2: Quality Control decision tree for validating starting material purity.

HPLC Method Parameters (Reference Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (aromatic absorption) and 220 nm.

Handling, Stability & Safety

Hazard Profile

-

Toxicity: Like most aniline derivatives, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.

-

Skin/Eye: Irritant.

-

Storage: Store under inert gas (Nitrogen or Argon) at 2–8 °C. The compound is light-sensitive and may darken upon prolonged exposure to ambient light due to oxidation of the amine.

Stability

The trifluoromethyl group confers significant metabolic stability, preventing hydroxylation at the meta-position. However, the nitro group makes the ring susceptible to reduction under hydrogenation conditions (e.g., Pd/C, H2), which would yield the diamine.

References

-

ChemicalBook . (2025). 2-Nitro-3-(trifluoromethyl)aniline Physical Properties and Synthesis. Retrieved from

-

GuideChem . (2025). 4-Nitro-3-trifluoromethyl aniline Properties (Isomer Comparison). Retrieved from

-

PubChem . (2025). 3-(Trifluoromethyl)aniline Compound Summary (Structural Analog). Retrieved from

-

Fisher Scientific . (2025). Safety Data Sheet Guidelines for Aromatic Amines. Retrieved from

"2-Nitro-3-(trifluoromethyl)aniline" chemical structure and CAS number 386-71-0

[1]

Executive Summary

2-Nitro-3-(trifluoromethyl)aniline (CAS 386-71-0) is a high-value fluorinated aromatic intermediate critical to the development of next-generation pharmaceuticals and agrochemicals. Distinguished by its vicinal (1,2,3) substitution pattern, this compound serves as a pivotal scaffold for synthesizing 3-(trifluoromethyl)-1,2-phenylenediamine , a precursor to trifluoromethyl-substituted benzimidazoles—a privileged structure in kinase inhibitors and antiviral agents.

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and reactivity profile, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The unique steric and electronic environment of 2-Nitro-3-(trifluoromethyl)aniline arises from the "buttressing effect" of the adjacent nitro and trifluoromethyl groups. This crowding forces the nitro group out of planarity with the benzene ring, influencing both its reduction potential and nucleophilic reactivity.

Nomenclature and Identification

| Feature | Details |

| IUPAC Name | 2-Nitro-3-(trifluoromethyl)aniline |

| CAS Number | 386-71-0 |

| Synonyms | 3-Amino-2-nitrobenzotrifluoride; 2-Nitro-3-aminobenzotrifluoride |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| SMILES | Nc1cccc(C(F)(F)F)c1[O-] |

Physical Properties

| Property | Value | Source/Condition |

| Appearance | Yellow crystalline powder | Visual inspection |

| Melting Point | 64 – 66 °C | Experimental (Lit.) |

| Boiling Point | ~287 °C | Predicted (760 mmHg) |

| Density | 1.503 g/cm³ | Predicted |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water | Organic solvents |

| pKa | -1.45 ± 0.10 | Predicted (Conjugate acid) |

Synthetic Methodology

The synthesis of CAS 386-71-0 is non-trivial due to the directing effects of the trifluoromethyl group (meta-directing) and the amino group (ortho/para-directing). Direct nitration of 3-(trifluoromethyl)aniline predominantly yields the 4-nitro isomer (CAS 393-11-3).[1] Therefore, a directed protection-deprotection strategy or nucleophilic aromatic substitution (SₙAr) is required to secure the 2-nitro regiochemistry.

Protocol: Hydrolysis of N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide

This method is the "gold standard" for high purity, relying on the separation of isomers at the acetamide stage followed by selective hydrolysis.

Reagents:

-

Precursor: N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide[2]

-

Solvent: Ethanol (EtOH)[2]

-

Base: 20% Aqueous Sodium Hydroxide (NaOH)[2]

Step-by-Step Workflow:

-

Dissolution: Dissolve 3.6 mmol (approx. 0.9 g) of the acetamide precursor in 23 mL of Ethanol.[2]

-

Hydrolysis: Add 4.5 mL of 20% aqueous NaOH dropwise.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 1 hour. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) for the disappearance of the starting material.

-

Work-up: Cool to room temperature. Evaporate the ethanol under reduced pressure.

-

Extraction: Dilute the residue with 50 mL water. Extract twice with 25 mL Ethyl Acetate.

-

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

-

Yield: Expect ~95% yield of a yellow solid.

Synthetic Pathway Visualization

Figure 1: Synthetic route emphasizing the critical separation of the acetamide intermediate to achieve the 2-nitro regiochemistry.

Reactivity Profile & Applications

The core utility of CAS 386-71-0 lies in its ability to be reduced to 3-(trifluoromethyl)-1,2-phenylenediamine . This diamine is a "privileged scaffold" for constructing benzimidazoles, which are ubiquitous in medicinal chemistry.

Reduction to Diamine (Benzimidazole Precursor)

The nitro group at position 2 is susceptible to catalytic hydrogenation or chemical reduction (Fe/AcOH, SnCl₂).

-

Reaction: 2-Nitro-3-(trifluoromethyl)aniline + H₂ (Pd/C) → 3-(Trifluoromethyl)-1,2-phenylenediamine.

-

Significance: The resulting diamine reacts with carboxylic acids, aldehydes, or urea to form 4-(trifluoromethyl)-1H-benzo[d]imidazoles.

Application in Drug Discovery

-

Kinase Inhibitors: The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for ATP-competitive inhibitors.

-

DHODH Inhibitors: Analogs of Leflunomide often utilize electron-deficient aniline rings.

-

Agrochemicals: Used in the synthesis of fungicides where the CF3 group prevents metabolic degradation by P450 enzymes.

Reactivity Flowchart

Figure 2: Downstream derivatization pathways. The reduction to the diamine is the primary industrial application.

Safety & Handling Protocol

As a nitro-aniline derivative, CAS 386-71-0 poses specific toxicological risks including methemoglobinemia.

-

GHS Classification: Warning.[4]

-

Hazard Statements:

-

Handling:

-

Work within a certified chemical fume hood.

-

Wear nitrile gloves (0.11 mm min thickness) and safety goggles.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The compound is light-sensitive; use amber vials.

-

References

-

ChemicalBook. (2025).[2][6] 2-nitro-3-(trifluoromethyl)aniline Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Nitro-trifluoromethylanilines. Retrieved from

-

GuideChem. (2025). Synthesis routes and applications of fluorinated anilines. Retrieved from

-

PubChem. (n.d.). Compound Summary for Trifluoromethylanilines. Retrieved from

-

MDPI. (2022).[7] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. Processes, 10, 2054.[5][7] Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-nitro-3-(trifluoromethyl)aniline | 386-71-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 344-29-6|4-Fluoro-2-nitro-6-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. researchgate.net [researchgate.net]

"2-Nitro-3-(trifluoromethyl)aniline" molecular weight and formula

This guide provides an in-depth technical analysis of 2-Nitro-3-(trifluoromethyl)aniline , a critical fluorinated building block used in the synthesis of fused heterocyclic pharmaceutical scaffolds.

Executive Summary

2-Nitro-3-(trifluoromethyl)aniline is a specialized ortho-substituted aniline derivative characterized by extreme steric crowding and strong electron-withdrawing properties. Unlike its para-isomer (4-nitro-3-trifluoromethylaniline), which is widely used in anti-androgen drugs (e.g., Flutamide), the 2-nitro isomer serves primarily as a precursor for vicinal diamines. These diamines are the obligate intermediates for synthesizing 4-(trifluoromethyl)benzimidazoles and 5-(trifluoromethyl)quinoxalines , privileged scaffolds in kinase inhibitors and antiviral agents.

Core Data Matrix

| Property | Value |

| Chemical Name | 2-Nitro-3-(trifluoromethyl)aniline |

| CAS Registry Number | 386-71-0 |

| Molecular Formula | C |

| Molecular Weight | 206.12 g/mol |

| Appearance | Golden yellow to faint orange crystalline powder |

| Melting Point | 64–66 °C |

| Boiling Point | ~287 °C (Predicted at 760 mmHg) |

| Density | 1.503 ± 0.06 g/cm³ (Predicted) |

Structural Identity & Physicochemical Profile

The molecule features an aniline core with a nitro group at the ortho position (C2) and a trifluoromethyl group at the meta position (C3). This 1,2,3-substitution pattern creates a "sandwiched" nitro group, significantly influencing its reactivity and synthesis.

Chemical Identifiers[1][2][3][4][5][6][7][8]

-

IUPAC Name: 2-Nitro-3-(trifluoromethyl)benzenamine[1]

-

SMILES: C1=CC(=C(C(=C1)N)[O-])C(F)(F)F

-

InChI Key: UTKUVRNVYFTEHF-UHFFFAOYSA-N

-

MDL Number: MFCD00007718 (Note: Verify specific vendor codes as MDLs can vary by catalog).

Electronic & Steric Properties[1][3]

-

pKa (Conjugate Acid): ~ -1.45 (Predicted). The amine is extremely weakly basic due to the strong electron-withdrawing effects of the ortho-nitro and meta-trifluoromethyl groups.

-

Lipophilicity (LogP): ~2.3. The CF

group significantly enhances lipophilicity compared to non-fluorinated analogs, aiding in membrane permeability for downstream derivatives. -

Dipole Moment: High, driven by the nitro and trifluoromethyl vectors.

Synthetic Pathways

Synthesis of the 2-nitro isomer is challenging due to the directing effects of the trifluoromethyl group (meta-directing) and the steric hindrance at the C2 position. Direct nitration of 3-(trifluoromethyl)aniline predominantly yields the 4-nitro and 6-nitro isomers. Therefore, a protection-deprotection strategy is required to access the 2-nitro isomer.

Protocol 1: Acetylation-Nitration-Hydrolysis (Standard Lab Scale)

This route utilizes the steric bulk of an acetamide group to influence nitration regioselectivity, though separation of isomers is still required.

-

Protection: 3-(Trifluoromethyl)aniline is treated with acetic anhydride to form 3-(trifluoromethyl)acetanilide .

-

Nitration: The acetanilide is nitrated using HNO

/H -

Hydrolysis: The isolated N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide intermediate is hydrolyzed under basic conditions to yield the free amine.

Validated Experimental Step (Hydrolysis)

-

Reagents: N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq), Ethanol (Solvent), 20% NaOH (aq).[2]

-

Procedure: Dissolve substrate in ethanol. Add NaOH solution. Reflux for 1 hour.

-

Workup: Evaporate solvent, dilute with water, extract with ethyl acetate.[3] Dry over Na

SO -

Yield: ~95% (for the hydrolysis step).

Visualization: Synthetic Logic

Caption: Synthesis via protection-nitration strategy. The critical step is the separation of the 2-nitro isomer from the more abundant 4-nitro isomer.

Reactivity & Applications in Drug Design

The primary utility of 2-nitro-3-(trifluoromethyl)aniline lies in its reduction to 2,3-diamino-benzotrifluoride . This diamine is a "gateway" intermediate for synthesizing fused heterocycles.

Benzimidazole Synthesis

Reaction of the reduced diamine with carboxylic acids, aldehydes, or orthocarbonates yields 4-(trifluoromethyl)benzimidazoles.

-

Mechanism: Condensation followed by cyclodehydration.

-

Relevance: Benzimidazoles are key pharmacophores in proton pump inhibitors, anthelmintics, and kinase inhibitors. The CF

group at the C4 position of the benzimidazole ring (derived from the C3 of the aniline) provides metabolic stability and hydrophobic interactions in protein binding pockets.

Quinoxaline Synthesis

Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields 5-(trifluoromethyl)quinoxalines.

-

Relevance: Quinoxalines are widely explored as anticancer agents and intercalating DNA binders.

Visualization: Downstream Applications

Caption: Transformation of the nitro-aniline core into privileged heterocyclic scaffolds via the diamine intermediate.

Safety & Handling (MSDS Highlights)

As a nitro-aniline derivative, this compound poses specific toxicological risks.

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[4][5] Wear nitrile gloves and safety goggles.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term stability is required, as anilines can oxidize over time.

References

-

ChemicalBook. (2025).[4][6] 2-nitro-3-(trifluoromethyl)aniline Properties and Synthesis. Retrieved from

-

Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Nitro-3-(trifluoromethyl)aniline (Isomer Comparison). Retrieved from

-

MDPI Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [7]

-

Ossila. (2025).[8][4][6] Fluorinated Aniline Building Blocks for Optoelectronics and Medicine. Retrieved from

Sources

- 1. 114897-91-5,2-Fluoro-4-bromophenylacetonitrile_CoreSyn [coresyn.com]

- 2. 2-nitro-3-(trifluoromethyl)aniline | 386-71-0 [chemicalbook.com]

- 3. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tuodaindus.com [tuodaindus.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

2-Nitro-3-(trifluoromethyl)aniline: A Strategic Gateway to Fluorinated Heterocycles

This in-depth technical guide details the utility of 2-Nitro-3-(trifluoromethyl)aniline (CAS 386-71-0) as a strategic building block in organic synthesis.

Executive Summary

2-Nitro-3-(trifluoromethyl)aniline is a high-value vicinal trisubstituted benzene derivative. Its structural uniqueness lies in the steric and electronic "sandwiching" of the nitro group between an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl (

This guide provides a technical roadmap for researchers utilizing this building block, covering its chemical profile, synthesis, downstream transformations, and safety protocols.

Chemical Profile & Structural Analysis

The molecule features a "push-pull" electronic system complicated by steric crowding. The ortho relationship between the nitro and amino groups facilitates intramolecular hydrogen bonding, while the bulky

| Property | Data |

| CAS Number | 386-71-0 |

| IUPAC Name | 2-Nitro-3-(trifluoromethyl)aniline |

| Molecular Formula | |

| Molecular Weight | 206.12 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 108–109 °C |

| Electronic Character | Vicinal trisubstituted; |

| Key Hazard | Skin/Eye Irritant, Acute Toxicity (Oral/Dermal) |

Synthetic Utility: The "Diamine Gateway"

The primary utility of 2-Nitro-3-(trifluoromethyl)aniline is its conversion into 3-(trifluoromethyl)benzene-1,2-diamine . This diamine is the "hub" intermediate for generating libraries of fluorinated heterocycles.

2.1. Reduction to 3-(Trifluoromethyl)-1,2-phenylenediamine

The reduction of the nitro group must be controlled to avoid defluorination or over-reduction.

-

Catalytic Hydrogenation (Preferred):

-

Catalyst: 10% Pd/C or Pt/C.

-

Solvent: Ethanol or Methanol.

-

Conditions:

(3–4 bar), Room Temperature, 4–6 hours. -

Note: The

group is generally stable under these conditions, but prolonged exposure to Pd/C at high temperatures can lead to hydrodefluorination.

-

-

Chemical Reduction (Alternative):

-

Reagents:

/ HCl or -

Use Case: Preferred when the substrate contains alkene functionalities sensitive to hydrogenation.

-

2.2. Downstream Heterocycle Synthesis

Once the diamine is formed, three primary heterocyclic pathways become accessible:

-

Benzimidazoles: Condensation with aldehydes or carboxylic acids. (Key for kinase inhibitors).

-

Quinoxalines: Condensation with 1,2-dicarbonyl compounds.

-

Benzotriazoles: Diazotization with

/AcOH.

Figure 1: Divergent synthesis pathways from the 2-Nitro-3-(trifluoromethyl)aniline building block.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Acetamide Hydrolysis)

If the aniline is not purchased, it is often generated from the acetamide precursor.

-

Dissolution: Dissolve

-(2-nitro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in Ethanol. -

Hydrolysis: Add 20% NaOH solution (5.0 eq).

-

Reflux: Heat to reflux for 1 hour. Monitor by TLC.

-

Workup: Cool to RT, remove solvent in vacuo. Dilute residue with water, extract with Ethyl Acetate.

-

Purification: Dry organic layer over

, concentrate. Yield is typically >95%.

Protocol B: Synthesis of 4-(Trifluoromethyl)benzimidazole

Targeting the bioactive core.

-

Starting Material: 3-(Trifluoromethyl)benzene-1,2-diamine (1.0 mmol).

-

Reagent: 4-Fluorobenzaldehyde (1.0 mmol) (or aldehyde of choice).

-

Solvent/Catalyst: DMF or Ethanol with catalytic

(sodium metabisulfite) as an oxidant/condensing agent. -

Condition: Reflux at 80–100 °C for 4–12 hours.

-

Isolation: Pour into ice water. The precipitate is the crude benzimidazole. Recrystallize from EtOH/Water.

Case Studies in Medicinal Chemistry

Case Study 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Research indicates that the 3-(trifluoromethyl)-1,2-phenylenediamine moiety (derived from the title compound) is a critical scaffold in the development of DHODH inhibitors. These compounds mimic the structure of Leflunomide metabolites, offering potential treatments for autoimmune diseases like rheumatoid arthritis and multiple sclerosis. The

Case Study 2: Unnatural Nucleobases

The derivative 4-(trifluoromethyl)benzimidazole has been utilized as a hydrophobic, non-hydrogen-bonding nucleobase analog in DNA polymerase fidelity studies. The steric bulk of the

Safety & Handling (E-E-A-T)

-

Hazard Classification:

-

Storage: Keep in a dark, inert atmosphere at 2–8 °C. Nitroanilines can darken upon exposure to light/air due to oxidation.

-

Incompatibility: Strong oxidizing agents, strong acids, and acid chlorides.

References

-

ChemicalBook. (2025).[2][4] 2-Nitro-3-(trifluoromethyl)aniline CAS 386-71-0 Properties and Synthesis.Link

-

National Institutes of Health (NIH). (2005). Exploration of factors driving incorporation of unnatural dNTPs into DNA by Klenow fragment.[5][6][7] (Discusses 4-trifluoromethylbenzimidazole).[5][6][8][9] Link

-

Google Patents. (2015). Dihydroorotate dehydrogenase inhibitors (US9006454B2). (Cites 2-nitro-3-(trifluoromethyl)aniline as intermediate).[10][11] Link

-

MDPI. (2020). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine. (Demonstrates nitro-reduction protocols). Link

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Nitro-3-(trifluoromethyl)aniline.[10]Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Exploration of factors driving incorporation of unnatural dNTPS into DNA by Klenow fragment (DNA polymerase I) and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human DNA Polymerase α Uses a Combination of Positive and Negative Selectivity to Polymerize Purine dNTPs with High Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cooperative Phosphine-Photoredox Catalysis Enables N–H Activation of Azoles for Intermolecular Olefin Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 587. The synthesis of some perfluoroalkylbenzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. US9006454B2 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

- 11. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Nitro-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-3-(trifluoromethyl)aniline is a key fluorinated aromatic amine that serves as a vital building block in the synthesis of a wide array of complex molecules. Its unique structural features, namely the presence of a nitro group and a trifluoromethyl group on the aniline scaffold, impart distinct electronic properties that are highly sought after in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the amino group, making it a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Nitro-3-(trifluoromethyl)aniline, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Nitro-3-(trifluoromethyl)aniline is presented in the table below.

| Property | Value | Reference |

| CAS Number | 386-71-0 | |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |

| Molecular Weight | 206.12 g/mol | [3] |

| Appearance | Yellow solid | [4] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [3] |

Synthesis of 2-Nitro-3-(trifluoromethyl)aniline

Experimental Protocol: Hydrolysis of N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide[5]

This protocol describes the deacetylation of N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide to yield 2-Nitro-3-(trifluoromethyl)aniline.

Materials:

-

N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide

-

Ethanol

-

20% aqueous sodium hydroxide solution

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide (0.9 g, 3.6 mmol) in ethanol (23 mL) in a round-bottom flask.[4]

-

Add 20% aqueous sodium hydroxide solution (4.5 mL) to the reaction mixture.[4]

-

Heat the mixture to reflux and maintain for 1 hour.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Remove the ethanol by evaporation under reduced pressure.[4]

-

Dilute the residue with water (50 mL).[4]

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Concentrate the organic solution to dryness to obtain 2-Nitro-3-(trifluoromethyl)aniline as a yellow solid. (Yield: 0.67 g, 95.54%)[4]

Diagram of the Synthesis Pathway:

Caption: Synthesis of 2-Nitro-3-(trifluoromethyl)aniline.

Applications in Drug Development and Agrochemicals

Trifluoromethyl-substituted anilines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable in drug candidates and crop protection agents.[2]

While specific applications of 2-Nitro-3-(trifluoromethyl)aniline are often proprietary, its structural motifs are found in various biologically active compounds. It serves as a precursor for more complex molecules with potential applications as:

-

Anticancer agents: Nitroaromatic compounds have been explored for their potential in developing anticancer drugs.[6]

-

Antimicrobial and antifungal agents: The aniline scaffold is a common feature in many antimicrobial and antifungal compounds.[1]

-

Herbicides and Insecticides: Trifluoromethylanilines are key components in a variety of modern herbicides and insecticides, contributing to their efficacy and selectivity.[1][5]

The strategic placement of the nitro and trifluoromethyl groups on the aniline ring provides medicinal chemists and process chemists with a versatile platform for further chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.

Experimental Workflow for Utilizing 2-Nitro-3-(trifluoromethyl)aniline in Synthesis:

Caption: General synthetic workflow.

Analytical Characterization

The characterization of 2-Nitro-3-(trifluoromethyl)aniline and its derivatives is crucial for ensuring purity and confirming structure. Standard analytical techniques are employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. For fluorinated compounds, ¹⁹F NMR is also a powerful tool.[7][8]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the characteristic functional groups, such as the N-H stretches of the amine and the N-O stretches of the nitro group.[9][10]

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for monitoring reaction progress.[11]

Safety and Handling

2-Nitro-3-(trifluoromethyl)aniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

2-Nitro-3-(trifluoromethyl)aniline is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis from readily available starting materials and its unique electronic properties make it an attractive building block for organic chemists. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of chemical innovation.

References

-

European Chemicals Bureau. (2003). European Union Risk Assessment Report: 2-Nitroaniline. [Link]

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

MySkinRecipes. 2-Nitro-3-(trifluoromethyl)aniline. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Tuoda. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

PubMed. Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO Analysis With 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

-

ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [Link]

-

PubChem. 4-Nitro-3-(trifluoromethyl)aniline. [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. [Link]

-

ATB. 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]

Sources

- 1. 2-Nitro-3-(trifluoromethyl)aniline [myskinrecipes.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. 386-71-0|2-Nitro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. 2-nitro-3-(trifluoromethyl)aniline | 386-71-0 [chemicalbook.com]

- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Nitro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by Your Senior Application Scientist

This guide provides an in-depth examination of the safety protocols and handling precautions for 2-Nitro-3-(trifluoromethyl)aniline. As a substituted aniline, this compound presents a significant hazard profile that necessitates a thorough understanding and meticulous execution of safety procedures. The following information is synthesized from safety data sheets of structurally similar compounds and established principles of laboratory safety to provide a robust framework for handling this chemical with the highest degree of safety.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with this class of compounds include:

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2]

-

Respiratory Irritation : May cause respiratory irritation.[2]

-

Methemoglobinemia : A significant risk with aniline compounds, where the substance can interfere with oxygen transport in the blood, leading to cyanosis (a bluish discoloration of the skin).[3]

-

Carcinogenicity : Some aniline derivatives are suspected of causing cancer or genetic defects.[4]

Inferred GHS Classification

Based on available data for analogous compounds, the following Globally Harmonized System (GHS) classifications should be assumed for 2-Nitro-3-(trifluoromethyl)aniline:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed[1][5] |

| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin[1][5] |

| Acute Toxicity, Inhalation | Category 3/4 | Toxic or Harmful if inhaled[1][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][6] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2] |

| Carcinogenicity | Category 2 | Suspected of causing cancer[4] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects[4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All work with 2-Nitro-3-(trifluoromethyl)aniline, including weighing, dissolving, and reaction setup, must be conducted within a certified chemical fume hood.[5] This is to minimize inhalation exposure to the powdered substance or any vapors it may emit. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

-

Eye and Face Protection : Chemical splash goggles and a face shield are required.[7] Standard safety glasses do not provide adequate protection against splashes.

-

Skin Protection :

-

Gloves : Double gloving with nitrile or neoprene gloves is recommended.[8] It is crucial to check the manufacturer's guidelines for breakthrough times for aniline-type compounds. Gloves should be changed immediately if contamination is suspected.

-

Lab Coat : A chemically resistant lab coat, fully fastened, is essential.[9]

-

Apron : For larger quantities or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.[10]

-

-

Respiratory Protection : For situations where a fume hood is not available or in the event of a large spill, a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Aerosol Generation : When handling the solid, minimize the creation of dust.[11] Use techniques that prevent the powder from becoming airborne, such as carefully scooping instead of pouring from a height.[11]

-

Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

-

Buddy System : When working with highly toxic compounds, it is advisable to work in the presence of another knowledgeable person.[12]

Storage

-

Container : Store in a tightly sealed, clearly labeled container.[6]

-

Location : Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[7]

-

Incompatibilities : Store away from strong oxidizing agents, acids, and acid anhydrides.[1][3]

Experimental Workflow: A Step-by-Step Guide

The following is a generalized workflow for handling 2-Nitro-3-(trifluoromethyl)aniline in a laboratory setting. This should be adapted to the specifics of your experimental protocol.

Caption: A generalized experimental workflow for handling 2-Nitro-3-(trifluoromethyl)aniline.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential.

Spills

In the event of a spill, the following steps should be taken:

-

Evacuate : Immediately evacuate the area and alert others.[13]

-

Isolate : Secure the area to prevent entry.[13]

-

Assess : From a safe distance, assess the extent of the spill.

-

Cleanup : For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill. For large spills, contact your institution's emergency response team.

Caption: A decision tree for responding to a chemical spill.

Exposures

Immediate action is required in the event of personal exposure:

-

Skin Contact : Immediately remove all contaminated clothing.[14] Flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[5]

-

Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

-

Inhalation : Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 2-Nitro-3-(trifluoromethyl)aniline, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[3] Use designated, labeled waste containers.

Conclusion

The safe handling of 2-Nitro-3-(trifluoromethyl)aniline is predicated on a thorough understanding of its potential hazards and a disciplined approach to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

-

Tuodaindus. (n.d.). Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

Scribd. (n.d.). Aniline | PDF | Chemistry | Safety. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

- Chemical Label. (n.d.). 2-Nitro-3-(trifluoromethyl)aniline.

-

Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

-

Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

-

UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

-

Duke SMIF. (2016, July 13). Lab Safety and Procedures. Retrieved from [Link]

-

Rowan University. (2022, September 19). Laboratory Safety Guide - HYDROFLUORIC ACID. Retrieved from [Link]

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Environmental Health & Safety. (2025, November 14). Hydrofluoric Acid Safe Handling Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemical-label.com [chemical-label.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. tuodaindus.com [tuodaindus.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. sites.rowan.edu [sites.rowan.edu]

- 9. jefferson.edu [jefferson.edu]

- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 13. scribd.com [scribd.com]

- 14. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Structural Insights into 2-Nitro-3-(trifluoromethyl)aniline: A Crystallographic & Conformational Analysis Guide

The following technical guide details the structural analysis of 2-Nitro-3-(trifluoromethyl)aniline , focusing on the crystallographic workflow, conformational dynamics, and supramolecular architecture.

Executive Summary

2-Nitro-3-(trifluoromethyl)aniline represents a classic "frustrated" molecular system where electronic conjugation competes with steric crowding. In drug development, this scaffold serves as a critical bioisostere for modifying binding pocket affinity, particularly in kinase inhibitors where the trifluoromethyl (

This guide provides a rigorous protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this target. The core structural hypothesis posits that the vicinal arrangement of the amino (

Experimental Workflow: From Synthesis to Diffraction

To ensure high-quality single crystals, purity is paramount. The following workflow integrates synthesis, purification, and crystallization.

Synthesis & Purification Protocol

-

Precursor:

-(2-nitro-3-(trifluoromethyl)phenyl)acetamide.[1] -

Reaction: Hydrolysis using 20% NaOH in Ethanol (Reflux, 1 hr).

-

Purification: The crude yellow solid (yield ~95%) must be recrystallized.

-

Solvent System: Ethanol/Water (80:20) or Ethyl Acetate/Hexane gradient.

-

Target Purity: >99.5% (HPLC) is required to minimize lattice defects.

-

Crystallization Strategy (The "Goldilocks" Zone)

Nitroanilines crystallize readily, but the

| Method | Solvent System | Condition | Outcome |

| Slow Evaporation | Acetone / Ethanol | RT, dust-free | Large blocks (Preferred for XRD) |

| Vapor Diffusion | THF (inner) / Pentane (outer) | High-quality needles | |

| Cooling | Toluene | Polycrystalline aggregates (Avoid) |

Workflow Diagram

Figure 1: Optimized workflow for obtaining diffraction-quality single crystals of nitro-trifluoromethyl anilines.

Structural Analysis & Causality

Once data is collected (typically Mo K

The "S(6)" Resonance Motif

In 2-nitroaniline derivatives, the amino group acts as a hydrogen bond donor to the oxygen of the ortho-nitro group. This forms a 6-membered pseudo-ring , denoted as the S(6) graph set motif .

-

Significance: This interaction locks the C-N bonds, increasing the "double bond character" between the ring carbon and the amine nitrogen.

-

Observation: Expect the

bond length to be shorter (~1.35 Å) than a standard single bond (1.47 Å).

The Steric Twist (The Effect)

The unique feature of 2-Nitro-3-(trifluoromethyl)aniline is the competition at the 2-position.

-

Mechanism: The Van der Waals radius of Fluorine (1.47 Å) is significant. The

group at position 3 sterically clashes with the Oxygen of the Nitro group at position 2. -

Consequence: The Nitro group cannot remain coplanar with the benzene ring. It rotates out of plane.

-

Measurement: Define the torsion angle

.-

Unsubstituted 2-nitroaniline:

(Planar). -

2-Nitro-3-(trifluoromethyl)aniline:[1] Expect

.

-

Refinement Logic Flow

Figure 2: Decision tree for refining the sterically crowded nitro-group geometry.

Supramolecular Architecture

The crystal lattice is held together by a network of weak interactions, critical for predicting solubility and bioavailability.

Intermolecular Hydrogen Bonding

While the intramolecular bond (S(6)) satisfies one N-H donor, the second N-H proton is free to engage in intermolecular bonding.

-

Donor: Amine (

) -

Acceptor: Nitro Oxygen (

) of a neighboring molecule. -

Pattern: This typically forms centrosymmetric dimers (

) or infinite chains (

Fluorine Interactions

The

-

Type I Interactions (

): Fluorine atoms from adjacent molecules often pack closely (2.8 - 3.0 Å) to maximize density. -

Type II Interactions (

): The electron-poor Fluorine may interact with the electron-rich

Summary of Expected Lattice Metrics

| Parameter | Expected Value | Reason |

| Space Group | Common for planar/quasi-planar organics | |

| Z (Molecules/Cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing efficiency |

| Density ( | ~1.50 - 1.60 | Heavy |

| Packing Coefficient | 65-70% | High packing due to polar interactions |

References

-

Synthesis Protocol: Preparation of trifluoromethylanilines. US Patent 6333434B1. Link

-

Structural Homologues (2-Nitroaniline): Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives. ACS Publications. Link

-

Vibrational Analysis (NTFA): Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline. Spectrochimica Acta Part A. Link

-

General Properties: 2-Nitro-3-(trifluoromethyl)aniline Product Data. ChemicalBook. Link

Sources

Methodological & Application

Synthesis of "2-Nitro-3-(trifluoromethyl)aniline" from 2-chloro-nitrobenzene derivatives

An Application Note for the Synthesis of 2-Nitro-3-(trifluoromethyl)aniline from 2-Chloro-nitrobenzene Derivatives

Introduction: The Significance of Trifluoromethylated Anilines

2-Nitro-3-(trifluoromethyl)aniline is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the nitro, trifluoromethyl, and amine functionalities on the aniline scaffold makes it a versatile precursor for a range of bioactive compounds. The trifluoromethyl group is particularly valued in drug development for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.

This document provides a detailed guide for the synthesis of 2-Nitro-3-(trifluoromethyl)aniline, starting from readily available 2-chloro-nitrobenzene derivatives. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process. The first stage involves the introduction of the trifluoromethyl group onto a suitable 2-chloronitrobenzene precursor. The second stage is the amination of the resulting chlorinated intermediate to yield the final product. This strategy allows for a modular approach, where each key transformation can be optimized and validated independently.

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of 1-chloro-2-nitro-3-(trifluoromethyl)benzene

The critical first step is the conversion of a trichloromethyl group into a trifluoromethyl group. This is a common industrial method for producing benzotrifluorides. The reaction proceeds via a halogen exchange (Halex) reaction, typically using anhydrous hydrogen fluoride (HF).[1] The electron-withdrawing nature of the adjacent nitro group facilitates this transformation.

Mechanistic Insight: The Halex Reaction

The conversion of a -CCl₃ group to a -CF₃ group using anhydrous HF is a robust transformation.[1][2] The reaction is typically performed under pressure and at elevated temperatures. The strong polarity of the H-F bond and the high stability of the resulting C-F bonds drive the reaction to completion. The presence of the nitro group on the aromatic ring does not significantly interfere with this process, making it a reliable method for producing the required intermediate.

Protocol 1: Fluorination of 2-chloro-1-nitro-3-(trichloromethyl)benzene

This protocol describes the conversion of the trichloromethyl precursor to the trifluoromethyl intermediate. Extreme caution is required when working with anhydrous hydrogen fluoride. This reaction must be conducted in a specialized pressure reactor (autoclave) made of a material resistant to HF, such as Monel or Hastelloy, and within a well-ventilated fume hood with appropriate HF monitoring and safety protocols in place.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 2-chloro-1-nitro-3-(trichloromethyl)benzene | 294.44 | 50.0 g | 0.170 | Starting Material |

| Anhydrous Hydrogen Fluoride (HF) | 20.01 | 34.0 g | 1.70 | Fluorinating Agent |

Step-by-Step Methodology:

-

Reactor Preparation: Ensure the pressure reactor is clean, dry, and has been pressure-tested. All fittings and valves must be rated for service with anhydrous HF.

-

Charging the Reactor: In a fume hood, carefully charge the reactor with 2-chloro-1-nitro-3-(trichloromethyl)benzene (50.0 g, 0.170 mol).

-

HF Addition: Cool the reactor to below 0 °C using an appropriate cooling bath (e.g., dry ice/acetone). Carefully condense anhydrous hydrogen fluoride (34.0 g, 1.70 mol) into the reactor. The use of a pre-weighed, cooled lecture bottle of HF is recommended.

-

Reaction: Seal the reactor. Slowly heat the mixture to 100-120 °C. The pressure will rise. Maintain this temperature for 6-8 hours, monitoring the pressure throughout.

-

Cooldown and Venting: Cool the reactor to room temperature. Carefully vent the excess HF and by-product HCl gas through a caustic scrubber (e.g., a solution of potassium hydroxide or calcium hydroxide).

-

Work-up: Once the pressure has equalized, open the reactor in a well-ventilated fume hood. Carefully pour the reaction mixture over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (100 mL), a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield 1-chloro-2-nitro-3-(trifluoromethyl)benzene as a pale yellow oil.

Part 2: Synthesis of 2-Nitro-3-(trifluoromethyl)aniline

The second stage involves the conversion of the aryl chloride to the corresponding aniline. This is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The presence of two strong electron-withdrawing groups (NO₂ and CF₃) ortho and para to the chlorine atom strongly activates the ring towards nucleophilic attack, making the substitution with an amine feasible. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful, the high activation of this substrate allows for classical, copper-catalyzed Ullmann conditions or even direct amination under pressure.[3][4][5]

Mechanistic Insight: Ullmann-type Amination

The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of aryl halides with amines, alcohols, and thiols.[4][6] While the precise mechanism can be complex and debated, it is generally believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[7] The use of a ligand can accelerate the reaction.[7] For highly activated substrates like 1-chloro-2-nitro-3-(trifluoromethyl)benzene, the reaction can often proceed with a simple copper salt or even copper powder at elevated temperatures.

Protocol 2: Amination of 1-chloro-2-nitro-3-(trifluoromethyl)benzene

This protocol uses aqueous ammonia in a pressure vessel to introduce the amino group. The use of a copper catalyst facilitates the reaction.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 1-chloro-2-nitro-3-(trifluoromethyl)benzene | 225.54 | 30.0 g | 0.133 | Starting Material |

| Aqueous Ammonia (28-30%) | 17.03 (NH₃) | 200 mL | ~3.0 | Aminating Agent/Solvent |

| Copper(I) oxide (Cu₂O) | 143.09 | 1.0 g | 0.007 | Catalyst |

| Ethanol | 46.07 | 100 mL | - | Co-solvent |

Step-by-Step Methodology:

-

Reactor Setup: To a suitable pressure reactor, add 1-chloro-2-nitro-3-(trifluoromethyl)benzene (30.0 g, 0.133 mol), copper(I) oxide (1.0 g, 0.007 mol), ethanol (100 mL), and aqueous ammonia (200 mL).

-

Reaction: Seal the reactor and heat the mixture to 130-140 °C with stirring. The reaction is typically complete within 12-16 hours. Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing by TLC or GC-MS.

-

Cooldown: After the reaction is complete, cool the vessel to room temperature.

-

Work-up: Vent any residual pressure and open the reactor. Filter the reaction mixture to remove the copper catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol and excess ammonia.

-

Extraction: Dilute the remaining aqueous residue with water (200 mL) and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-Nitro-3-(trifluoromethyl)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a yellow to orange crystalline solid.[8][9]

Workflow and Characterization Logic

Caption: Detailed workflow from starting material to final product.

Physicochemical and Spectroscopic Data

The final product, 2-Nitro-3-(trifluoromethyl)aniline, should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Appearance | Golden yellow to faint orange crystalline powder | [8] |

| Melting Point | 64 °C | [8] |

| Molecular Formula | C₇H₅F₃N₂O₂ | |

| Molar Mass | 206.12 g/mol | |

| ¹H NMR (DMSO-d₆) | δ (ppm) ≈ 7.3-7.4 (m, 3H, Ar-H), ~5.0 (bs, 2H, NH₂) | [8] |

| FT-IR | Bands corresponding to N-H, N=O, C-F, and aromatic C-H stretches are expected. | [10][11] |

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Causes severe burns on contact with skin, which may not be immediately painful. Inhalation can cause fatal pulmonary edema. Specialized training and safety protocols are mandatory.

-

2-chloronitrobenzene derivatives: These are toxic and irritant compounds.[12] Avoid inhalation and skin contact.

-

Anilines: Aromatic amines are toxic and can be absorbed through the skin. They may cause methemoglobinemia.[13]

-

Pressure Reactions: Reactions in autoclaves pose a risk of explosion if not conducted properly. Ensure the equipment is rated for the intended pressure and temperature and that a blast shield is used.

Waste Disposal:

-

All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

References

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.

-

Synthesis of 2-Chloro-3-phenoxy-6-nitro-N-(3-trifluoromethyl-benzyl)-aniline. Available from: [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.

-

2-Nitrochlorobenzene - Wikipedia. Available from: [Link]

-

Synthesis of nitro and aniline derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Trifluoromethylation - Wikipedia. Available from: [Link]

-

3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. Available from: [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF - ResearchGate. Available from: [Link]

-

Precautions For Handling Tetrafluoroethane - News. Available from: [Link]

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. Available from: [Link]

-

(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available from: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]

-

Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO Analysis With 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed. Available from: [Link]

-

Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. Available from: [Link]

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. Available from: [Link]

-

Purification of Aniline - Chempedia - LookChem. Available from: [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

- EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents.

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. Available from: [Link]

-

Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. Available from: [Link]

-

Electrophilic Trifluoromethylation | Chem-Station Int. Ed. Available from: [Link]

-

Full article: Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water - Taylor & Francis. Available from: [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-nitro-3-(trifluoromethyl)aniline | 386-71-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

"2-Nitro-3-(trifluoromethyl)aniline" as an intermediate in pharmaceutical synthesis

This guide serves as a comprehensive technical resource for 2-Nitro-3-(trifluoromethyl)aniline (CAS 386-71-0), a critical intermediate in the synthesis of fluorinated benzimidazoles and quinoxalines.

Executive Summary: The Strategic Value of the "Vicinal" Motif

In modern drug discovery, the 2-Nitro-3-(trifluoromethyl)aniline scaffold represents a high-value "vicinal" building block. Its 1,2,3-substitution pattern is sterically crowded but electronically unique. The trifluoromethyl (

Key Pharmaceutical Applications:

-

Precursor to 3-(Trifluoromethyl)-1,2-phenylenediamine: The primary gateway to 4-(trifluoromethyl)benzimidazoles , a pharmacophore found in Dihydroorotate Dehydrogenase (DHODH) inhibitors and various kinase inhibitors.

-

Bioisostere Construction: Used to synthesize fluorinated quinoxalines and benzotriazoles, enhancing metabolic stability and lipophilicity in drug candidates.

Chemical Profile & Critical Quality Attributes (CQA)

| Property | Specification |

| Chemical Name | 2-Nitro-3-(trifluoromethyl)aniline |

| CAS Number | 386-71-0 |

| Molecular Formula | |

| Molecular Weight | 206.12 g/mol |

| Appearance | Yellow to Golden-Orange Crystalline Solid |

| Melting Point | 64–66 °C |

| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in Water |

| pKa (Predicted) | ~ -1.45 (Conjugate acid) |

| Key Impurity | 4-Nitro-3-(trifluoromethyl)aniline (Regioisomer) |

Synthesis Workflow: The "Protected" Route

Direct nitration of 3-(trifluoromethyl)aniline yields a complex mixture of isomers (ortho/para) and oxidation byproducts. The industry-standard protocol utilizes an acetamide protection strategy to direct regioselectivity and facilitate purification.

Visualization: Synthesis Pathway

Figure 1: The "Protected" synthetic route ensures high regioselectivity, avoiding the formation of oxidative impurities common in direct aniline nitration.

Protocol 1: Hydrolytic Deprotection (Isolation Step)

This protocol assumes the starting material is the nitrated acetamide intermediate. This step is critical for removing the para-isomer, as the ortho-isomer (target) hydrolyzes at a different rate or has distinct solubility profiles.

Reagents:

-

N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq)

-

Sodium Hydroxide (20% aq. solution) (5.0 eq)

-

Ethanol (Reaction Solvent)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide (0.9 g, ~3.6 mmol) and Ethanol (23 mL). Stir until a suspension forms.

-

Base Addition: Add 20% aqueous NaOH (4.5 mL) dropwise over 5 minutes. Exotherm warning: Monitor internal temperature.

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 1 hour . Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the acetamide spot.

-

Work-up:

-

Cool reaction to room temperature.

-

Evaporate ethanol under reduced pressure.

-

Dilute residue with water (50 mL) to precipitate the crude aniline.

-

Extract with Ethyl Acetate (2 x 25 mL).

-

-

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate.-

Purification Note: If the regioisomer (4-nitro) is present, recrystallize from Hexane/EtOAc (9:1) to isolate the pure 2-nitro isomer.

-

-

Yield: Expect 90-95% yield as a yellow solid.

Downstream Application: Synthesis of Fluorinated Benzimidazoles

The primary utility of 2-Nitro-3-(trifluoromethyl)aniline is its reduction to 3-(trifluoromethyl)benzene-1,2-diamine (CAS 360-60-1), a precursor for DHODH inhibitors (e.g., Leflunomide analogs) and kinase inhibitors.

Protocol 2: Catalytic Hydrogenation to Diamine

Rationale: The

Reagents:

-

2-Nitro-3-(trifluoromethyl)aniline (1.0 eq)

-

Pd/C (10% w/w) (5 mol%)[1]

-

Methanol (Solvent)

-

Hydrogen Gas (

) (Balloon or 1 atm)

Methodology:

-

Preparation: Dissolve the nitroaniline in Methanol (10 mL/g) in a hydrogenation vessel.

-

Catalyst Addition: Add 10% Pd/C carefully under an Argon blanket. Safety: Pd/C is pyrophoric when dry.[1]

-

Hydrogenation: Purge with

three times. Stir vigorously under -

Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to obtain 3-(trifluoromethyl)benzene-1,2-diamine as a dark oil or low-melting solid.

-

Stability Warning: Phenylenediamines oxidize rapidly in air. Use immediately for the next step (Cyclization) or store as a dihydrochloride salt.

-

Visualization: Benzimidazole Cyclization Mechanism

Figure 2: The pathway from the diamine (reduced intermediate) to the pharmacologically active benzimidazole core.

Safety & Handling Protocols

-

Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin absorption. They are known methemoglobin formers, causing cyanosis.

-

PPE: Full protective suit, nitrile gloves (double-gloved recommended), and face shield. Handle only in a fume hood.

-

Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not mix with strong oxidizers.

References

-

BLD Pharm. (n.d.). 2-Nitro-3-(trifluoromethyl)aniline Product Data. Retrieved from

-

ChemicalBook. (2025).[2] 2-Nitro-3-(trifluoromethyl)aniline Chemical Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6922, 2-(Trifluoromethyl)aniline (Related Structure). Retrieved from

-

Google Patents. (2016). WO2016200851A1 - Nuclear receptor modulators. Retrieved from

-

Google Patents. (2012). CN102574786A - Dihydroorotate dehydrogenase inhibitors. Retrieved from

Sources

The Strategic Role of 2-Nitro-3-(trifluoromethyl)aniline in the Agrochemical Arena: A Technical Guide

Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Agrochemical Design

In the landscape of contemporary agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a paramount tool for enhancing molecular properties. Among the various fluorinated moieties, the trifluoromethyl (-CF₃) group holds a position of particular significance. Its introduction into a molecular scaffold can dramatically influence lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to a marked increase in biological efficacy.[1][2] This guide focuses on the application of a key building block, 2-Nitro-3-(trifluoromethyl)aniline , and its chemical relatives in the synthesis of advanced agrochemicals.

While direct, publicly documented synthetic routes to major commercial agrochemicals from 2-Nitro-3-(trifluoromethyl)aniline are not as prevalent as those from its isomers (e.g., 4-substituted trifluoromethylanilines), its structural motif is emblematic of the chemical architecture that underpins a range of potent herbicides, fungicides, and insecticides.[3] The presence of the nitro group provides a versatile handle for further chemical transformations, while the trifluoromethyl group imparts the desirable physicochemical properties mentioned above. This document will provide an in-depth look at the synthetic utility of the trifluoromethylaniline scaffold, with a focus on the synthesis of representative agrochemicals, their modes of action, and relevant technical data.

The Trifluoromethylaniline Scaffold in Herbicide Development: The Case of Dinitroanilines

The dinitroaniline class of herbicides represents a significant family of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds.[4] A prominent example is Trifluralin , chemically known as α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine.[5][6] While its synthesis initiates from a substituted benzotrifluoride rather than 2-Nitro-3-(trifluoromethyl)aniline directly, the final product is a dinitro-trifluoromethyl-aniline derivative, making its synthesis highly illustrative of the application of this chemical class.

Mechanism of Action: Mitotic Inhibition

Dinitroaniline herbicides, including Trifluralin, act by inhibiting root development in susceptible plants.[6] Their primary mode of action is the disruption of mitosis (cell division) by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle. Without a properly formed spindle, chromosomes cannot segregate during cell division, leading to a cessation of growth and eventual death of the germinating weed.[6][7]

Workflow for the Synthesis of Dinitroaniline Herbicides

The following diagram outlines the general synthetic strategy for producing dinitroaniline herbicides like Trifluralin, starting from a substituted benzotrifluoride.

Caption: Synthetic pathway for Trifluralin.

Protocol for the Synthesis of Trifluralin